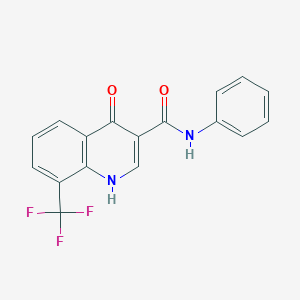![molecular formula C18H15F3N2O3 B6420451 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol CAS No. 1187346-57-1](/img/structure/B6420451.png)
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol, also known as 5-MeO-2-PTP, is a novel synthetic compound with potential therapeutic applications. It is a type of phenolic compound that belongs to the class of pyrazolopyridines. 5-MeO-2-PTP has recently gained attention for its potential to act as a selective and reversible monoamine oxidase inhibitor (MAOI). This compound has also been studied for its ability to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
科学研究应用
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been studied for its potential use in the treatment of a variety of neurological and psychiatric disorders. It has been shown to act as a reversible MAOI, which means that it can selectively inhibit the activity of monoamine oxidase enzymes. This inhibition can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine, which can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has also been studied for its ability to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
作用机制
The mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is not fully understood. However, it is believed that the compound acts as a reversible MAOI, which means that it selectively inhibits the activity of monoamine oxidase enzymes. This inhibition of MAO enzymes can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine, which can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been shown to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
Biochemical and Physiological Effects
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been studied for its potential to act as a reversible MAOI, which can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine. This can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been shown to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors. The compound has also been studied for its potential to act as an anti-inflammatory agent, as well as its ability to reduce oxidative stress and protect against neuronal cell death.
实验室实验的优点和局限性
The major advantage of using 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in laboratory experiments is that it is a selective and reversible MAOI, which can lead to increased levels of monoamines, such as serotonin, norepinephrine, and dopamine. This can potentially have therapeutic benefits in the treatment of depression, anxiety, and other psychiatric disorders. In addition, 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has been shown to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors.
The major limitation of using 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in laboratory experiments is that the compound has not yet been approved for human use and its safety and efficacy in humans is not yet known. In addition, the compound has not been studied in great detail and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
The potential therapeutic applications of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol are still being explored and there are many directions for future research. One area of research is to further investigate the compound’s ability to modulate the activity of several neurotransmitters and receptors, including serotonin, norepinephrine, dopamine, and opioid receptors. In addition, further research is needed to understand the mechanism of action of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol and to determine its safety and efficacy in humans. Other potential areas of research include exploring the compound’s potential to act as an anti-inflammatory agent and to reduce oxidative stress and protect against neuronal cell death. Finally, further research is needed to investigate the potential therapeutic applications of 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol in the treatment of a variety of neurological and psychiatric disorders.
合成方法
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is synthesized using a two-step reaction process. The first step involves the condensation of 2-methoxyphenylacetonitrile with 5-methoxy-1-methyl-1H-pyrazol-3-ol to form the intermediate 5-methoxy-2-phenyl-1H-pyrazol-3-ol. This intermediate is then reacted with trifluoromethylmagnesium bromide to yield 5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol.
属性
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-10-7-8-11(13(24)9-10)16-15(17(23-22-16)18(19,20)21)12-5-3-4-6-14(12)26-2/h3-9,24H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUNGHMECANFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-hydroxy-3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6420398.png)
![N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)
![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)
![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6420411.png)

![N'-[(1E)-(1H-indol-3-yl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6420431.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6420438.png)
![2-(2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid](/img/structure/B6420439.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonyl]acetic acid](/img/structure/B6420440.png)
![2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6420442.png)
![5-(4-chlorobenzenesulfonyl)-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B6420450.png)

![N-cyclopentyl-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6420466.png)
![ethyl 2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4-phenylthiophene-3-carboxylate](/img/structure/B6420470.png)